4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H13FN4O3S and its molecular weight is 336.34. The purity is usually 95%.
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Scientific Research Applications
Synthetic and Medicinal Aspects
Pyrazolo[1,5-a]pyrimidine is a privileged scaffold in drug discovery, showcasing a broad range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and CNS agent activities. Its structural versatility allows for extensive structure-activity relationship (SAR) studies, leading to the development of various drug-like candidates for different disease targets. Medicinal chemists have significantly explored this scaffold to develop potential drug candidates with improved efficacy and specificity (Cherukupalli et al., 2017).
Optoelectronic Materials
Compounds containing pyrimidine rings, including pyrazolo[1,5-a]pyrimidine derivatives, have been extensively researched for their applications in optoelectronic materials. These derivatives are valuable for creating novel materials with photo- and electroluminescent properties. The incorporation of pyrimidine fragments into π-extended conjugated systems is of great importance for developing materials used in organic light-emitting diodes (OLEDs), colorimetric pH sensors, and nonlinear optical materials. This indicates the potential of pyrazolo[1,5-a]pyrimidine derivatives in contributing to the advancement of optoelectronic technology (Lipunova et al., 2018).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, closely related to pyrazolo[1,5-a]pyrimidine, serves as a key precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Hybrid catalysts have been employed for the synthesis of pyranopyrimidine scaffolds, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in synthetic chemistry. This synthesis approach involves various catalysts, including organocatalysts and nanocatalysts, demonstrating the scaffold's adaptability in developing lead molecules for pharmaceutical applications (Parmar et al., 2023).
Mechanism of Action
Future Directions
The future directions for the research on “4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide” and its derivatives could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, their optical properties could be exploited for various applications .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O3S/c1-2-22-13-4-3-11(7-12(13)15)23(20,21)18-10-8-16-14-5-6-17-19(14)9-10/h3-9,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFECOTJAKTUWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.